[(1-ethylindol-3-yl)methyl](oxolan-2-ylmethyl)amine
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Overview
Description
(1-ethylindol-3-yl)methylamine is a complex organic compound that features an indole ring system substituted with an ethyl group and a methylene bridge connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethylindol-3-yl)methylamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Ethylation: The indole ring is then ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.
Methylene Bridge Formation: The ethylindole is reacted with formaldehyde to introduce a methylene bridge at the 3-position of the indole ring.
Oxolane Ring Introduction: The final step involves the reaction of the methylene-bridged indole with oxirane (ethylene oxide) to form the oxolane ring.
Industrial Production Methods
Industrial production of (1-ethylindol-3-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the oxolane ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced oxolane derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
(1-ethylindol-3-yl)methylamine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology
Medicine
Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of (1-ethylindol-3-yl)methylamine involves its interaction with various molecular targets. The indole ring can interact with biological receptors such as serotonin receptors, while the oxolane ring can enhance the compound’s solubility and bioavailability . The compound may also act as an inhibitor of certain enzymes, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-3-yl)methanamine: Similar structure but lacks the ethyl and oxolane substitutions.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Contains an oxirane ring instead of an oxolane ring.
Uniqueness
(1-ethylindol-3-yl)methylamine is unique due to its combination of an indole ring with both ethyl and oxolane substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-2-18-12-13(15-7-3-4-8-16(15)18)10-17-11-14-6-5-9-19-14/h3-4,7-8,12,14,17H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUQWPVFECLGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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